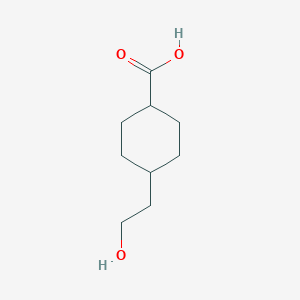

4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid

Description

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h7-8,10H,1-6H2,(H,11,12) |

InChI Key |

RBFZTRFBMDHRCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CCO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reduction and Functionalization of Cyclohexanone Derivatives

A common synthetic approach starts from cyclohexanone, which undergoes reduction and subsequent functional group transformations to introduce the hydroxyethyl and carboxylic acid substituents.

Step 1: Reduction of Cyclohexanone

Cyclohexanone is reduced to cyclohexanol derivatives, often using catalytic hydrogenation or hydride reagents. This step sets the stage for further functionalization at the 4-position.Step 2: Introduction of the Hydroxyethyl Group

The hydroxyethyl substituent can be introduced via reaction with ethylene oxide or by Grignard reaction using 2-hydroxyethyl magnesium halides. For example, reaction of 2-hydroxymethylcyclohexanone with a Grignard reagent in ether solution yields 2-hydroxymethylcyclohexanol, which can be isolated by vacuum distillation.Step 3: Oxidation to Carboxylic Acid

The alcohol intermediate is oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate with sodium carbonate, chromic anhydride in acetic acid or pyridine, or dilute nitric acid. This oxidation converts the hydroxymethyl group to the carboxylic acid functionality at the 1-position.

Hydrogenation of Benzenecarboxylic Acid Derivatives

An alternative method involves a two-step hydrogenation process starting from benzenecarboxylic acid derivatives:

Step 1: Aromatic Ring Hydrogenation

The benzene ring of benzenecarboxylic acid compounds is hydrogenated under pressure in the presence of a tertiary cyclic amide solvent (e.g., N-methylpyrrolidone) and a suitable catalyst to form cyclohexanecarboxylic acid derivatives.Step 2: Partial Hydrogenation of Carboxylic Acid Groups

Further hydrogenation selectively reduces one or more carboxylic acid groups to hydroxymethyl groups, yielding hydroxymethylcyclohexane compounds. This step is also performed in the presence of the tertiary cyclic amide solvent, often without the need to separate the solvent from the first step, improving process efficiency.

Cyclohexane Ring Formation via Malonate Chemistry

Another synthetic route involves constructing the cyclohexane ring with the desired substituents through malonate chemistry:

Step 1: Formation of Cyclohexane Dicarboxylates

Di-halo compounds are reacted with dialkyl malonate or malonic acid in the presence of a weak base (e.g., sodium or potassium carbonate) in dipolar aprotic solvents such as dimethylformamide or acetone. The reaction is typically refluxed overnight at 75–95 °C to form cyclohexane dicarboxylates.Step 2: Saponification and Decarboxylation

The diesters are saponified with aqueous alkali hydroxide (e.g., lithium hydroxide) in water-miscible solvents like tetrahydrofuran, followed by decarboxylation using bases such as pyridine and salts like lithium chloride at elevated temperatures (100–150 °C) to yield mono-acid or mono-ester products.Isomeric Mixtures :

The products are often obtained as mixtures of cis and trans isomers in approximately 1:1 ratio, which may require further separation or stereoselective synthesis steps.

Enzymatic and Stereoselective Approaches

Recent advances include enzymatic methods for stereoselective synthesis of substituted cyclohexane derivatives:

Transaminase-Catalyzed Amination

Transaminases have been employed to convert ketone precursors into trans-4-substituted cyclohexane-1-amines with high diastereomeric excess. Although this method focuses on amines, it demonstrates the potential for stereoselective functionalization of cyclohexane rings, which could be adapted for hydroxyethyl carboxylic acid derivatives.Dynamic Isomerization

Continuous-flow enzymatic processes enable dynamic cis-to-trans isomerization, enhancing the yield of desired stereoisomers.

Comparative Data Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reduction and Oxidation | Cyclohexanone | Grignard reagent, oxidants (KMnO4, CrO3) | Ether solution, reflux, vacuum distillation | Straightforward, well-known reagents | Multi-step, requires careful oxidation control |

| Hydrogenation of Benzenecarboxylic Acids | Benzenecarboxylic acid derivatives | Hydrogen gas, tertiary cyclic amide solvent, catalyst | 0.5–20 h, 0.1–3.0 WHSV, batch/continuous reactors | Efficient, solvent reuse possible | Requires high-pressure equipment, catalyst cost |

| Malonate Ring Formation | Di-halo compounds, dialkyl malonate | Sodium/potassium carbonate, DMF or acetone | Reflux overnight, 75–95 °C | Ring formation and substitution in one step | Isomer mixtures, longer reaction times |

| Enzymatic Synthesis | Ketone precursors | Transaminases | Continuous flow, mild conditions | High stereoselectivity, green chemistry | Limited to amine derivatives, emerging method |

Research Findings and Notes

The hydrogenation process using tertiary cyclic amide solvents allows for simultaneous ring saturation and selective reduction of carboxylic acid groups, improving process efficiency by minimizing solvent separation steps.

The Grignard reaction followed by oxidation provides a reliable route to introduce the hydroxyethyl group, but requires careful control to avoid over-oxidation or side reactions.

Malonate chemistry offers a versatile approach to cyclohexane ring construction with carboxylate substituents, but often yields cis/trans isomeric mixtures necessitating further purification.

Enzymatic methods, while currently more focused on amine derivatives, show promise for future stereoselective syntheses of hydroxyethyl-substituted cyclohexane carboxylic acids, potentially enabling more sustainable and selective processes.

Mechanism of Action

The mechanism by which 4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Research Findings and Data Trends

Hydrogen Bonding and Crystal Packing

- Compounds with hydroxyl or hydroxyethyl groups (e.g., 4-hydroxycyclohexane-1-carboxylic acid) form extensive hydrogen-bonding networks in crystal lattices, influencing their mechanical stability .

- Maleimide-containing derivatives (e.g., HMBC) exhibit planar geometries that facilitate π-π stacking interactions .

Topological Indices and Property Predictions

- Degree-based topological indices (TIs) predict physicochemical properties such as melting points and solubility. For example, sulfonamide derivatives show higher TIs, correlating with increased molecular complexity and bioactivity .

Biological Activity

4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects and applications.

- Molecular Formula : C10H18O3

- Molecular Weight : 186.25 g/mol

- CAS Number : 1934862-21-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in biochemical studies and potential therapeutic applications. Some notable areas of investigation include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting various metabolic pathways.

- Cellular Interaction : Studies suggest that it can influence cellular signaling pathways, potentially modulating immune responses.

The biological activity of this compound is hypothesized to involve:

- Enzyme Targeting : The compound may interact with enzymes involved in metabolic processes, affecting their activity and downstream effects.

- Receptor Binding : It might bind to specific receptors on cell membranes, altering cellular responses and signaling cascades.

Case Studies and Experimental Evidence

- In Vitro Studies : A study evaluated the effects of this compound on various cell lines. Results indicated significant modulation of cell proliferation and apoptosis pathways, suggesting potential anticancer properties.

- Animal Models : In a rodent model, administration of the compound showed reduced inflammation markers, indicating possible anti-inflammatory effects.

- Comparative Studies : When compared to known anti-inflammatory agents, this compound demonstrated comparable efficacy in reducing inflammatory responses in vitro.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the hydroxyethyl group via alkylation or nucleophilic substitution on a pre-functionalized cyclohexane backbone. For example, coupling cyclohexane-1-carboxylic acid derivatives with ethylene oxide or 2-bromoethanol under basic conditions (e.g., KOH/EtOH) can yield the target compound. Reaction optimization should focus on temperature control (40–60°C) and solvent polarity to minimize side reactions like over-alkylation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>98%).

- NMR : Analyze and spectra for characteristic signals (e.g., hydroxyethyl protons at δ 3.5–3.7 ppm, carboxylic acid proton at δ 12–13 ppm).

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M-H] ion at m/z 187.1) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis or handling to prevent inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can conformational isomerism in this compound affect its spectroscopic and reactivity profiles?

- Methodological Answer : The hydroxyethyl group’s orientation (axial vs. equatorial) and cyclohexane ring puckering can lead to distinct NMR signals and reactivity. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model conformers and compare computed chemical shifts with experimental NMR data. For reactivity studies, monitor esterification kinetics under acidic vs. basic conditions to assess steric effects .

Q. What experimental strategies resolve contradictions in metabolic stability data for cyclohexanecarboxylic acid derivatives?

- Methodological Answer : Discrepancies may arise from interspecies differences in enzyme activity (e.g., cytochrome P450 isoforms). Conduct:

- In vitro assays : Incubate the compound with liver microsomes from multiple species (human, rat) and quantify metabolites via LC-MS.

- Isotopic labeling : Use -labeled analogs to track metabolic pathways.

- Urinary metabolite profiling : Reference methods from studies isolating similar compounds (e.g., 4-hydroxycyclohexanecarboxylic acid in urine) .

Q. How can computational tools predict the biological activity of this compound analogs?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to screen analogs against target enzymes (e.g., cyclooxygenase). Validate predictions with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.